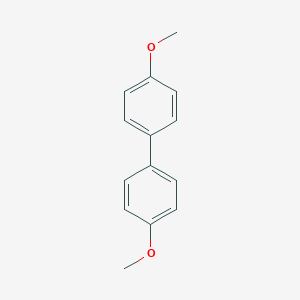

4,4'-Dimethoxy-1,1'-Biphenyl

Übersicht

Beschreibung

4,4'-Dimethoxy-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

4,4'-Dimethoxy-1,1'-Biphenyl: , auch bekannt als 4,4'-DIMETHOXYBIPHENYL, ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Im Folgenden finden Sie einige der einzigartigen Anwendungen, die auf den verfügbaren Informationen basieren:

Studien zur molekularen Rotation und Libration

Diese Verbindung wurde zur Untersuchung der gekoppelten Methylgruppenrotation und Methoxygruppenlibration verwendet. Diese Studien sind entscheidend für das Verständnis der molekularen Dynamik und können Auswirkungen auf die Materialwissenschaft und die molekulare Technik haben .

Kristallstrukturanalyse

This compound: wurde synthetisiert und mit verschiedenen spektroskopischen Techniken wie FT-IR, 1H & 13C NMR und SC-XRD-Methoden charakterisiert. Die Analyse seiner Kristallstruktur zeigt Wechselwirkungen, die in erster Linie für die Stabilität der Kristallpackung verantwortlich sind .

Anwendungen in der Materialwissenschaft

Die Struktur von This compound deutet aufgrund des Vorhandenseins sperriger Tricyclodecan-Gruppen und eines starren zentralen Biphenyl-Kerns auf potenzielle Anwendungen in der Materialwissenschaft hin. Diese Eigenschaften könnten zur Entwicklung neuer Materialien mit spezifischen Eigenschaften genutzt werden.

Komplexierungsstudien

Forschungen haben gezeigt, dass diese Verbindung stabile Komplexe mit Komplexierungskonstanten von bis zu 10^5 M^−1 bilden kann. Diese Eigenschaft ist besonders interessant für die Erzeugung neuer chemischer Einheiten durch Komplexierung .

Wirkmechanismus

Target of Action

4,4’-Dimethoxy-1,1’-biphenyl, also known as 4,4’-DIMETHOXYBIPHENYL, is an organic compound It’s known to be used as an intermediate in the production of liquid crystal materials , suggesting it may interact with certain molecular structures involved in these materials.

Mode of Action

It’s known that the compound can undergo coupled methyl-group rotation and methoxy-group libration . This suggests that it may interact with its targets through these dynamic processes, potentially influencing the properties of the resulting materials.

Biochemical Pathways

Given its use in the production of liquid crystal materials , it’s likely that it plays a role in the synthesis and assembly of these materials.

Pharmacokinetics

Its physical and chemical properties such as its molecular weight of 21426 , melting point of 179-180 °C , and solubility in organic solvents like ether and acetone can influence its bioavailability and pharmacokinetics.

Result of Action

Its use as an intermediate in the production of liquid crystal materials suggests that it contributes to the properties of these materials, potentially influencing their structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dimethoxy-1,1’-biphenyl. For instance, its solubility in organic solvents like ether and acetone suggests that the presence and concentration of these solvents can affect its action. Additionally, its melting point of 179-180 °C indicates that temperature can influence its stability and efficacy.

Biologische Aktivität

4,4'-Dimethoxy-1,1'-biphenyl, a biphenyl derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on recent research findings.

This compound can be synthesized through various methods, including Suzuki coupling and demethylation reactions. These synthetic routes yield moderate to excellent results, making it a suitable candidate for further biological evaluation. The structure of this compound is characterized by two methoxy groups attached to the para positions of the biphenyl system, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Recent studies have demonstrated that biphenyl derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative pathogens. For instance, a study highlighted that certain biphenyl compounds showed potent activity against antibiotic-resistant strains, suggesting their potential as novel antimicrobial agents .

- Antioxidant Properties : Compounds with biphenyl structures have been noted for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress-related diseases by neutralizing free radicals .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against certain tumor cells while sparing normal cells, indicating its potential as an anticancer agent .

Antibacterial Activity

A comprehensive study evaluated the antibacterial efficacy of several biphenyl derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against multiple strains of bacteria. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups on the biphenyl ring enhanced antibacterial activity.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | Strong |

| Control (Standard Antibiotic) | High | High |

Cytotoxicity Assays

In vitro cytotoxicity assays were performed using various cancer cell lines (e.g., HeLa and MCF-7). The results showed that this compound induced apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

Case Study 1: Antibacterial Efficacy

A study conducted by Guo et al. evaluated the antibacterial properties of various biphenyl derivatives against resistant bacterial strains. Among them, this compound showed exceptional activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

In another study focusing on cancer therapeutics, researchers investigated the effects of this compound on breast cancer cells. The findings suggested that the compound could inhibit cell proliferation and induce apoptosis through mitochondrial pathways . This positions it as a promising candidate for further development in cancer treatment.

Eigenschaften

IUPAC Name |

1-methoxy-4-(4-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMPAOAAAYDUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175593 | |

| Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2132-80-1 | |

| Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002132801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2132-80-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.